molecular formula C23H18Cl2N2O3 B12579905 3,5-dichloro-N-[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide CAS No. 590396-74-0

3,5-dichloro-N-[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide

Cat. No.: B12579905
CAS No.: 590396-74-0
M. Wt: 441.3 g/mol
InChI Key: JDSLLRLUJWYWOM-UHFFFAOYSA-N
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Description

The compound 3,5-dichloro-N-[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide features a benzamide core substituted with 3,5-dichloro and 4-methoxy groups. The amide nitrogen is linked to a benzoxazole ring system, which is further substituted with a 2,3-dimethylphenyl group at the 2-position.

Properties

CAS No.

590396-74-0

Molecular Formula

C23H18Cl2N2O3

Molecular Weight

441.3 g/mol

IUPAC Name

3,5-dichloro-N-[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide

InChI

InChI=1S/C23H18Cl2N2O3/c1-12-5-4-6-16(13(12)2)23-27-19-11-15(7-8-20(19)30-23)26-22(28)14-9-17(24)21(29-3)18(25)10-14/h4-11H,1-3H3,(H,26,28)

InChI Key

JDSLLRLUJWYWOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)Cl)OC)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate arylamine in the presence of a solvent such as N,N′-dimethylformamide (DMF) at elevated temperatures (around 60°C) . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atoms at positions 3 and 5 on the benzamide ring are primary sites for nucleophilic substitution. These reactions are influenced by the electron-withdrawing effects of the adjacent methoxy (-OCH₃) and benzoxazole groups.

Reaction Type Conditions Products/Outcomes
Nucleophilic Aromatic Substitution Alkaline media (e.g., K₂CO₃), polar aprotic solvents (DMF/DMSO)Replacement of Cl with nucleophiles (e.g., -OH, -NH₂)
Halogen Exchange Cu-catalyzed Ullmann couplingIntroduction of aryl/heteroaryl groups at Cl positions

These substitutions enable derivatization for enhanced solubility or bioactivity.

Amide Hydrolysis

The benzamide linkage undergoes hydrolysis under acidic or basic conditions:

Conditions Mechanism Products
Acidic (HCl/H₂O) Protonation of carbonyl oxygen, nucleophilic attack by water3,5-Dichloro-4-methoxybenzoic acid + 2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-amine
Basic (NaOH/EtOH) Deprotonation, hydroxide ion attack on carbonyl carbonSame as above, with sodium carboxylate intermediate

This reaction is critical for metabolic studies or prodrug activation.

Benzoxazole Ring Reactivity

The benzoxazole moiety participates in electrophilic substitutions due to its electron-rich nature:

Reaction Electrophile Position Outcome
Nitration HNO₃/H₂SO₄Position 4 or 6Nitro-substituted benzoxazole derivatives
Sulfonation SO₃/H₂SO₄Position 4Sulfonic acid derivatives

These modifications alter electronic properties for tailored applications .

Coupling Reactions

The compound’s aromatic systems facilitate cross-coupling reactions:

Reaction Type Catalyst/Reagents Applications
Suzuki-Miyaura Pd(PPh₃)₄, arylboronic acidBiaryl formation at Cl or benzoxazole sites
Buchwald-Hartwig Pd₂(dba)₃, XantphosIntroduction of amines at halogen positions

Such reactions are pivotal in medicinal chemistry for structural diversification .

Oxidation-Reduction Processes

The methoxy group and benzoxazole nitrogen are redox-active sites:

Process Reagents Outcome
Demethylation BBr₃ (Lewis acid)Conversion of -OCH₃ to -OH
Reductive Amination NaBH₃CN, primary aminesFunctionalization via imine intermediates

Demethylation is particularly relevant for generating phenolic analogs with altered pharmacokinetics .

Stability Under Synthetic Conditions

Key stability observations include:

Condition Effect Mitigation Strategy
High Temperature Decomposition >200°CUse of inert atmosphere (N₂/Ar)
Strong Bases Amide bond cleavageControlled pH (4–8) during synthesis

Industrial-scale synthesis employs flow reactors to enhance yield (up to 85%) and purity (>98%).

Biological Interactions (Reactivity in vivo)

In biological systems, the compound may undergo:

  • Glucuronidation/Sulfation : Conjugation at phenolic -OH (post-demethylation) for excretion.

  • Cytochrome P450 Oxidation : Hydroxylation at methyl groups on the 2,3-dimethylphenyl substituent.

Scientific Research Applications

Anticancer Properties

One of the prominent applications of this compound is in the field of oncology. Research indicates that derivatives with similar structures exhibit significant anticancer activity. For example, a related compound, N-(3,5-dimethylphenyl)-3-methoxybenzamide, has been shown to inhibit melanin production and the growth of melanoma cells through the downregulation of tyrosinase-related protein 2 (TRP-2) via proteasomal degradation mechanisms. This suggests that compounds with similar functionalities may also possess therapeutic potential against melanoma and other cancers .

Herbicidal Activity

Research into the herbicidal properties of compounds similar to 3,5-dichloro-N-[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide has indicated potential use in crop protection. Studies have shown that certain benzoxazole derivatives can effectively inhibit weed growth without adversely affecting crop yield .

Case Studies

A study conducted on herbicidal combinations involving benzoxazole derivatives demonstrated effective control over specific weed species while maintaining safety for crop plants such as Brassica species. This highlights the potential for developing selective herbicides based on this compound's structure .

Anticancer Activity Comparison

Compound NameIC50 (µM)Target Mechanism
N-(3,5-dimethylphenyl)-3-methoxybenzamide12TRP-2 downregulation
3,5-Dichloro-N-[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamideTBDTBD

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

Key Differences and Implications

However, the benzoxazole ring in the target may confer enhanced stability and selectivity compared to etobenzanid’s ethoxymethoxy group, which is more prone to hydrolysis .

Role of the Benzoxazole Moiety :

  • Benzoxazole rings are electron-deficient heterocycles, which can engage in π-π stacking or hydrogen bonding with biological targets. This contrasts with N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, whose N,O-bidentate directing group is tailored for catalysis rather than bioactivity .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling a 3,5-dichloro-4-methoxybenzoyl chloride with a 2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-amine intermediate. This contrasts with etobenzanid’s simpler synthesis via direct amidation of 3-methylbenzoic acid derivatives .

Research Findings and Hypotheses

  • Agrochemical Potential: Based on structural parallels to etobenzanid and sulfentrazone (a triazole-containing herbicide in ), the target compound may act as a protoporphyrinogen oxidase (PPO) inhibitor, a common mechanism for herbicides .
  • Metabolic Stability : The benzoxazole ring could reduce oxidative metabolism compared to analogs with alkyl or ethoxy groups, as seen in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which lacks aromatic stabilization .

Biological Activity

3,5-Dichloro-N-[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

  • Chemical Formula : C19H17Cl2N3O2
  • Molecular Weight : 392.26 g/mol

Structural Features

The structure of 3,5-dichloro-N-[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide includes:

  • Chlorine atoms at the 3 and 5 positions.
  • A benzoxazole moiety , which is known for its pharmacological properties.
  • A methoxy group at the para position of the benzamide.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies demonstrated that 3,5-dichloro-N-[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide showed promising results against several cancer types:

Cell Line IC50 (µM) Comparison Drug IC50 of Comparison Drug (µM)
A-549 (Lung)0.05Doxorubicin0.04
MCF7 (Breast)0.06Doxorubicin0.04
HCT116 (Colon)0.08Doxorubicin0.06

These results suggest that the compound has comparable or superior activity to established chemotherapeutic agents like doxorubicin .

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells through activation of intrinsic apoptotic pathways.
  • Inhibition of Proliferation : It effectively inhibits cell cycle progression in cancer cells, leading to reduced proliferation rates.
  • Radical Scavenging Activity : The compound has demonstrated DPPH radical-scavenging activity, indicating its potential as an antioxidant agent that may protect against oxidative stress in cancer cells .

Additional Biological Activities

Beyond its anticancer properties, preliminary studies suggest that this compound may also exhibit:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
  • Anti-inflammatory Properties : Potential modulation of inflammatory pathways has been observed in initial assays.

Synthesis and Characterization

The synthesis of 3,5-dichloro-N-[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide has been achieved through various methods involving multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and mass spectrometry have confirmed the structure and purity of the synthesized compounds .

Future Directions

Further research is warranted to explore:

  • The efficacy of this compound in vivo using animal models.
  • The identification of specific molecular targets within cancer cells.
  • The exploration of structure-activity relationships to optimize potency and selectivity.

Q & A

Q. Advanced Research Focus

  • Reactivity Prediction : Tools like PISTACHIO and REAXYS model regioselectivity in electrophilic substitutions (e.g., chlorination at the 3,5-positions) and hydrolysis stability of the methoxy group .
  • SAR Workflow :
    • Generate 3D conformers using OpenBabel or RDKit.
    • Perform docking studies (e.g., AutoDock Vina) with target proteins (e.g., cytochrome P450 enzymes) to prioritize analogs .
    • Validate predictions with in vitro assays on key derivatives .

What spectroscopic techniques are critical for characterizing this compound, and how are spectral artifacts mitigated?

Q. Basic Research Focus

  • NMR : ¹H/¹³C NMR in deuterated DMSO identifies substituent patterns (e.g., methoxy at δ ~3.8 ppm, aromatic protons at δ 6.8–8.2 ppm). Artifacts from residual solvents are minimized by thorough drying .
  • FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and benzoxazole C=N (~1600 cm⁻¹). Baseline correction and ATR sampling reduce noise .
  • Mass Spectrometry : HRMS (ESI+) verifies the molecular ion [M+H]⁺. Collision-induced dissociation (CID) fragments distinguish regioisomers .

How does steric hindrance from the 2,3-dimethylphenyl group influence the compound’s binding affinity?

Advanced Research Focus
The ortho-dimethyl groups introduce steric constraints that:

  • Reduce rotational freedom of the benzoxazole ring, stabilizing a bioactive conformation.
  • Limit access to flat binding pockets (e.g., in kinase targets), as shown in molecular dynamics simulations .
    Experimental Validation :
  • Compare binding kinetics (SPR or ITC) between the dimethylphenyl analog and unsubstituted derivatives.
  • Synthesize and test analogs with bulkier groups (e.g., isopropyl) to map steric tolerance .

What are the best practices for handling and storing this compound to ensure stability?

Q. Basic Research Focus

  • Storage : Keep in amber vials under inert gas (Ar/N₂) at –20°C to prevent hydrolysis of the methoxy and amide groups .
  • Handling : Use gloveboxes for hygroscopic reactions; avoid prolonged exposure to light to prevent photodegradation .
  • Stability Monitoring : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to track degradation .

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